

(9Z,12Z)-heptadecadienoyl-CoA structure and chemical properties

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Compound of Interest

Compound Name: (9Z,12Z)-heptadecadienoyl-CoA

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An In-depth Technical Guide to (9Z,12Z)-Heptadecadienoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **(9Z,12Z)-Heptadecadienoyl-CoA** is a sparsely documented molecule in publicly available scientific literature. This guide has been constructed by integrating established principles of odd-chain and polyunsaturated fatty acid metabolism to provide a scientifically grounded, albeit putative, overview of its structure, properties, and catabolism.

Executive Summary

(9Z,12Z)-Heptadecadienoyl-CoA is the activated form of (9Z,12Z)-heptadecadienoic acid, an odd-chain di-unsaturated fatty acid. As a fatty acyl-CoA, it is a key intermediate in lipid metabolism. Its structure, featuring a 17-carbon backbone with two cis double bonds, presents a unique catabolic pathway that combines the features of both odd-chain and polyunsaturated fatty acid beta-oxidation. This process requires the canonical four enzymes of beta-oxidation in addition to two auxiliary enzymes, Δ^3,Δ^2 -enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to resolve the non-standard bond configurations. The terminal product of its oxidation is the gluconeogenic precursor propionyl-CoA, a hallmark of odd-chain fatty acid metabolism. This guide details the molecule's inferred chemical properties, its putative metabolic pathway, and relevant experimental protocols for its study.

Structure and Chemical Properties

(9Z,12Z)-Heptadecadienoyl-CoA consists of a (9Z,12Z)-heptadecadienoic acid molecule linked via a high-energy thioester bond to Coenzyme A (CoA). The fatty acid component is a 17-carbon chain with cis double bonds located at the 9th and 12th carbon positions.

The chemical properties are calculated based on the structures of the constituent parts: (9Z,12Z)-heptadecadienoic acid and Coenzyme A.

Property	Value	Source
Parent Fatty Acid	(9Z,12Z)-Heptadecadienoic acid	[1][2]
Molecular Formula	C ₁₇ H ₃₀ O ₂	[1][2]
Molecular Weight	266.42 g/mol	[1][2]
Coenzyme A Moiety		
Molecular Formula	C ₂₁ H ₃₆ N ₇ O ₁₆ P ₃ S	[3][4]
Molecular Weight	767.53 g/mol	[3][4][5][6]
(9Z,12Z)-Heptadecadienoyl-CoA	Calculated	
Molecular Formula	C ₃₈ H ₆₄ N ₇ O ₁₇ P ₃ S	Calculated
Molecular Weight	1015.95 g/mol	Calculated

Note: The molecular weight of the final conjugate is calculated by summing the molecular weights of the parent fatty acid and Coenzyme A, then subtracting the mass of a water molecule (18.02 g/mol) lost during the thioester bond formation.

Putative Metabolic Pathway: Beta-Oxidation

The catabolism of **(9Z,12Z)-Heptadecadienoyl-CoA** is presumed to occur in the mitochondria via the beta-oxidation pathway. Due to its odd-chain length and polyunsaturated nature, its breakdown requires a combination of standard beta-oxidation enzymes and specific auxiliary enzymes.[7][8][9]

The process begins with three standard cycles of beta-oxidation, each cycle shortening the acyl-CoA chain by two carbons and producing one molecule each of FADH_2 , NADH , and acetyl-CoA. After three cycles, the initial 17-carbon chain is reduced to an 11-carbon chain with double bonds in problematic positions for the standard enzymes.

The subsequent steps are as follows:

- **Three Initial Cycles:** Standard beta-oxidation reduces the C17 chain to a C11 cis- Δ^3 ,cis- Δ^6 -undecadienoyl-CoA.
- **Isomerization:** The cis- Δ^3 double bond prevents the action of acyl-CoA dehydrogenase. The enzyme Δ^3 , Δ^2 -enoyl-CoA isomerase converts the cis- Δ^3 bond to a trans- Δ^2 bond, forming trans- Δ^2 ,cis- Δ^6 -undecadienoyl-CoA.[\[10\]](#)[\[11\]](#)
- **Fourth Beta-Oxidation Cycle:** One standard cycle of beta-oxidation proceeds, yielding acetyl-CoA and a C9 fatty acyl-CoA with a cis- Δ^4 bond (cis- Δ^4 -nonenoyl-CoA).
- **Dehydrogenation:** Acyl-CoA dehydrogenase acts on this intermediate, creating a trans- Δ^2 bond and forming a trans- Δ^2 ,cis- Δ^4 -nonadienoyl-CoA.
- **Reductase Action:** This 2,4-dienoyl-CoA intermediate is a substrate for 2,4-dienoyl-CoA reductase, which uses NADPH to reduce it to a trans- Δ^3 -nonenoyl-CoA.[\[10\]](#)
- **Second Isomerization:** The resulting trans- Δ^3 bond is again handled by Δ^3 , Δ^2 -enoyl-CoA isomerase, which converts it to a trans- Δ^2 -nonenoyl-CoA, a standard substrate for beta-oxidation.
- **Final Oxidation Cycles:** The molecule undergoes two more full cycles of beta-oxidation, producing two molecules of acetyl-CoA.
- **Terminal Product:** The final cleavage step releases a three-carbon molecule, propionyl-CoA.[\[8\]](#) Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, serving as a gluconeogenic precursor.[\[8\]](#)

Caption: Putative beta-oxidation pathway of **(9Z,12Z)-Heptadecadienoyl-CoA**.

Experimental Protocols

While protocols specific to **(9Z,12Z)-heptadecadienoyl-CoA** are not available, the following general methodologies are standard for the synthesis and analysis of long-chain fatty acyl-CoAs and are directly applicable.

Enzymatic Synthesis of Long-Chain Fatty Acyl-CoA

This protocol describes the activation of a free fatty acid to its CoA thioester using an acyl-CoA synthetase.^[12]

Objective: To synthesize **(9Z,12Z)-heptadecadienoyl-CoA** from its free fatty acid precursor.

Materials:

- (9Z,12Z)-heptadecadienoic acid
- Coenzyme A (lithium salt)
- ATP (disodium salt)
- Long-chain acyl-CoA synthetase (LCAS)
- Triton X-100
- Tris-HCl buffer (pH 7.5)
- MgCl₂
- Dithiothreitol (DTT)

Procedure:

- Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.1% Triton X-100.
- Dissolve the free fatty acid, (9Z,12Z)-heptadecadienoic acid, in a minimal amount of ethanol before adding it to the reaction buffer to a final concentration of 100 μM.
- Add ATP and Coenzyme A to the reaction mixture to final concentrations of 5 mM and 0.5 mM, respectively.

- Initiate the reaction by adding a purified long-chain acyl-CoA synthetase (e.g., from *Pseudomonas* or recombinant human).
- Incubate the reaction mixture at 37°C for 30-60 minutes.
- Stop the reaction by adding an equal volume of ice-cold 2-propanol or by acidification with formic acid.
- Purify the resulting acyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive detection and quantification of long-chain acyl-CoAs in biological extracts or from synthesis reactions.^{[13][14]}

Objective: To quantify **(9Z,12Z)-heptadecadienoyl-CoA**.

Instrumentation:

- Ultra-High Performance Liquid Chromatography (UPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation: Extract acyl-CoAs from the sample (e.g., cell lysate, reaction mixture) using a solvent system like butanol/methanol or by solid-phase extraction. Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 30 mM TEAA).^[14]
- Chromatographic Separation:
 - Column: Use a reverse-phase column suitable for lipid analysis (e.g., C18).
 - Mobile Phase A: Water with an additive like ammonium hydroxide or triethylamine acetate (TEAA) to improve peak shape and ionization.^{[13][14]}

- Mobile Phase B: Acetonitrile with the same additive.
- Gradient: Run a binary gradient from ~20% B to 95% B over 5-10 minutes to elute the acyl-CoAs based on chain length and polarity.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[13]
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
 - MRM Transition: The precursor ion will be the protonated molecule $[M+H]^+$ (m/z 1016.95). A characteristic product ion resulting from collision-induced dissociation (e.g., the loss of the phosphoadenosine diphosphate group) would be monitored. For many acyl-CoAs, a common neutral loss is 507 amu.[15]
- Quantification: Generate a standard curve using a purified **(9Z,12Z)-heptadecadienoyl-CoA** standard or a closely related odd-chain acyl-CoA internal standard (e.g., C15:0-CoA or C17:0-CoA) for relative quantification.[14]

Caption: General workflow for the synthesis and analysis of a fatty acyl-CoA.

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